Cas no 1505-61-9 (7-methyl-1-benzothiophene-2-carboxylic acid)

7-methyl-1-benzothiophene-2-carboxylic acid is a specialized organic compound featuring a benzothiophene backbone. This compound is notable for its potential in various chemical reactions, particularly in synthesis involving heterocycles and thioesters. Its unique structural properties offer enhanced stability and reactivity, making it a valuable building block in organic synthesis.
7-methyl-1-benzothiophene-2-carboxylic acid structure
1505-61-9 structure
Product name:7-methyl-1-benzothiophene-2-carboxylic acid
CAS No:1505-61-9
MF:C10H8O2S
MW:192.23432
MDL:MFCD07377079
CID:1322647
PubChem ID:17979630

7-methyl-1-benzothiophene-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 7-methyl-1-benzothiophene-2-carboxylic acid
    • LogP
    • MFCD07377079
    • Z1504672143
    • AKOS022915951
    • 7-methylbenzo[b]thiophene-2-carboxylicacid
    • DB-415448
    • 7-methylbenzo[b]thiophene-2-carboxylic acid
    • EN300-215016
    • SCHEMBL2804035
    • BAA50561
    • 1505-61-9
    • MDL: MFCD07377079
    • Inchi: InChI=1S/C10H8O2S/c1-6-3-2-4-7-5-8(10(11)12)13-9(6)7/h2-5H,1H3,(H,11,12)
    • InChI Key: GRSRVFZGUQIYTP-UHFFFAOYSA-N
    • SMILES: CC1=C2C(=CC=C1)C=C(S2)C(=O)O

Computed Properties

  • Exact Mass: 192.02454
  • Monoisotopic Mass: 192.02450067g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 65.5Ų
  • XLogP3: 3.2

Experimental Properties

  • Density: 1.355±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 226 ºC
  • Boiling Point: 386.1°C at 760 mmHg
  • Flash Point: 187.3°C
  • Refractive Index: 1.69
  • Solubility: Very slightly soluble (0.27 g/l) (25 º C),
  • PSA: 37.3

7-methyl-1-benzothiophene-2-carboxylic acid Security Information

7-methyl-1-benzothiophene-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-215016-5.0g
7-methyl-1-benzothiophene-2-carboxylic acid
1505-61-9 95%
5g
$3147.0 2023-05-01
TRC
B488643-10mg
7-methyl-1-benzothiophene-2-carboxylic Acid
1505-61-9
10mg
$ 70.00 2022-06-07
Enamine
EN300-215016-2.5g
7-methyl-1-benzothiophene-2-carboxylic acid
1505-61-9 95%
2.5g
$2127.0 2023-09-16
Enamine
EN300-215016-10g
7-methyl-1-benzothiophene-2-carboxylic acid
1505-61-9 95%
10g
$4667.0 2023-09-16
Aaron
AR01BCFD-100mg
7-methyl-1-benzothiophene-2-carboxylic acid
1505-61-9 95%
100mg
$542.00 2025-02-09
Aaron
AR01BCFD-10g
7-methyl-1-benzothiophene-2-carboxylic acid
1505-61-9 95%
10g
$6443.00 2023-12-16
1PlusChem
1P01BC71-1g
7-methyl-1-benzothiophene-2-carboxylic acid
1505-61-9 97%
1g
$769.00 2025-03-19
1PlusChem
1P01BC71-250mg
7-methyl-1-benzothiophene-2-carboxylic acid
1505-61-9 97%
250mg
$402.00 2025-03-19
1PlusChem
1P01BC71-500mg
7-methyl-1-benzothiophene-2-carboxylic acid
1505-61-9 97%
500mg
$559.00 2025-03-19
A2B Chem LLC
AW07837-100mg
7-methyl-1-benzothiophene-2-carboxylic acid
1505-61-9 95%
100mg
$431.00 2024-04-20

Additional information on 7-methyl-1-benzothiophene-2-carboxylic acid

Introduction to 7-methyl-1-benzothiophene-2-carboxylic acid (CAS No. 1505-61-9)

7-methyl-1-benzothiophene-2-carboxylic acid, also known by its CAS number 1505-61-9, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused with a thiophene ring. The presence of the methyl group and the carboxylic acid functional group imparts unique chemical and biological properties to this molecule, making it a subject of extensive study in various scientific disciplines.

The chemical structure of 7-methyl-1-benzothiophene-2-carboxylic acid consists of a benzothiophene core with a methyl group at the 7-position and a carboxylic acid group at the 2-position. This specific arrangement of functional groups contributes to its stability and reactivity, making it an important intermediate in the synthesis of various pharmaceuticals and materials. The compound's aromatic nature and the presence of sulfur provide it with unique electronic properties, which are crucial for its applications in medicinal chemistry.

In recent years, significant advancements have been made in understanding the biological activities of 7-methyl-1-benzothiophene-2-carboxylic acid. Research has shown that this compound exhibits potent anti-inflammatory and antioxidant properties, which are highly relevant in the development of new therapeutic agents. Studies have demonstrated that it can effectively inhibit pro-inflammatory cytokines and reduce oxidative stress, making it a promising candidate for treating inflammatory diseases and conditions associated with oxidative damage.

Beyond its anti-inflammatory and antioxidant properties, 7-methyl-1-benzothiophene-2-carboxylic acid has also been explored for its potential anticancer activities. Preclinical studies have indicated that this compound can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways. These findings suggest that it could be developed into a novel chemotherapeutic agent, particularly for cancers that are resistant to conventional treatments.

The synthesis of 7-methyl-1-benzothiophene-2-carboxylic acid has been optimized through various methodologies, including catalytic processes and multistep synthetic routes. These advancements have improved the yield and purity of the compound, making it more accessible for large-scale production. The ability to synthesize this compound efficiently is crucial for its application in drug discovery and development programs.

In addition to its pharmaceutical applications, 7-methyl-1-benzothiophene-2-carboxylic acid has found use in materials science. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to fine-tune its electronic characteristics through structural modifications has led to the development of new materials with enhanced performance.

The environmental impact of 7-methyl-1-benzothiophene-2-carboxylic acid is another area of active research. Studies have focused on understanding its biodegradability and potential ecotoxicological effects. Preliminary findings suggest that under certain conditions, this compound can be biodegraded by microorganisms, reducing its environmental persistence. However, further research is needed to fully assess its long-term impact on ecosystems.

In conclusion, 7-methyl-1-benzothiophene-2-carboxylic acid (CAS No. 1505-61-9) is a versatile compound with a wide range of applications in pharmaceuticals, materials science, and environmental studies. Its unique chemical structure and biological activities make it an important molecule for ongoing research and development efforts. As new insights continue to emerge, the potential uses of this compound are likely to expand, contributing to advancements in multiple scientific fields.

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